(6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-phenylpiperidin-1-yl)methanone
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Overview
Description
(6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the formation of the pyrazole and pyridine rings followed by their fusion. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production of these compounds often employs scalable synthetic routes that ensure high yield and purity. Techniques such as plug-flow metalation/formylation and the use of stable intermediates like bisulfite adducts are utilized to streamline the process .
Chemical Reactions Analysis
Types of Reactions
(6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions, often using halogenated intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated intermediates in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tropomyosin receptor kinases (TRKs). These kinases are involved in the proliferation and differentiation of cells. By inhibiting TRKs, the compound can disrupt the signaling pathways that lead to cancer cell growth and survival . The molecular targets include the kinase domains of TRKA, TRKB, and TRKC, which are activated by nerve growth factor, brain-derived neurotrophic factor, and neurotrophin-3, respectively .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: Known for their biological activities and structural similarity.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with significant anticancer properties.
Uniqueness
(6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE stands out due to its specific substitution pattern, which enhances its selectivity and potency as a TRK inhibitor. This unique structure allows for better interaction with the kinase domains, leading to more effective inhibition of cancer cell proliferation .
Properties
Molecular Formula |
C24H28N4O |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
(6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridin-4-yl)-(2-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C24H28N4O/c1-2-13-28-23-20(16-25-28)19(15-21(26-23)17-11-12-17)24(29)27-14-7-6-10-22(27)18-8-4-3-5-9-18/h3-5,8-9,15-17,22H,2,6-7,10-14H2,1H3 |
InChI Key |
AZZHRCSKHWWCKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)N4CCCCC4C5=CC=CC=C5 |
Origin of Product |
United States |
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